REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].CCC[CH2-].[Br:20]CCBr>O1CCCC1>[C:1]([O:5][C:6]([NH:8][C:9]1[C:14]([Br:20])=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
6.65 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 15 min at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 2.5 h at -10° C.
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
was recooled back down to -78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 100 mL of saturated ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×)
|
Type
|
CUSTOM
|
Details
|
The organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified by flash chromatography on silica gel (25% ethyl acetate/hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC=CC=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |